

Solubility and stability characteristics of Lamivudine salicylate

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An In-depth Technical Guide on the Solubility and Stability Characteristics of **Lamivudine Salicylate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability characteristics of **lamivudine salicylate** is limited. This guide provides a comprehensive overview based on available information for the active pharmaceutical ingredient (API), lamivudine, which is expected to have broadly similar, though not identical, properties to its salicylate salt. The formation of a salt, such as salicylate, is a common strategy to enhance the aqueous solubility of a drug.

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. As with many active pharmaceutical ingredients, its efficacy and bioavailability can be influenced by its physicochemical properties, including solubility and stability. Lamivudine salicylate (CAS 173522-96-8) is a salt form of lamivudine. The formation of pharmaceutical salts is a well-established approach to modify and optimize drug properties such as solubility, dissolution rate, and stability. This technical guide summarizes the known solubility and stability characteristics of lamivudine, providing a foundational understanding for researchers and formulation scientists working with lamivudine salicylate.



Physicochemical Properties

Basic physicochemical properties of lamivudine and its salicylate salt are summarized below.

Property	Lamivudine	Lamivudine Salicylate
Appearance	Crystalline solid	White to off-white to light yellow powder
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃ S	C15H17N3O6S
Molecular Weight	229.26 g/mol	367.38 g/mol
Melting Point	160-162 °C	138-143 °C[1]

Solubility Profile

Understanding the solubility of an API is critical for formulation development, particularly for oral dosage forms where dissolution is a prerequisite for absorption. While specific quantitative data for **lamivudine salicylate** is scarce, extensive data exists for lamivudine.

Aqueous pH-Dependent Solubility of Lamivudine

The solubility of lamivudine has been determined across a range of pH values, demonstrating its high solubility characteristics.

рН	Medium	Temperature (°C)	Solubility (mg/mL)
1.2	0.01 N HCl	37	276.08[2]
4.5	Acetate Buffer	37	155.95[2]
6.8	Phosphate Buffer	37	181.76[2]
7.2	Phosphate Buffered Saline (PBS)	Not Specified	~3[3]
7.5	Water	37	190.70[2]



Note: The significant variation in solubility, particularly the lower value in PBS, may be attributable to different experimental conditions and the common ion effect.

Studies on other salts of lamivudine, such as the hydrochloride salt, have shown a 1.2 to 4.5-fold increase in aqueous solubility compared to the free base.[4] It is reasonable to infer that **lamivudine salicylate** would also exhibit enhanced aqueous solubility.

Solubility of Lamivudine in Organic Solvents

The solubility of lamivudine in common organic solvents has also been characterized.

Solvent	Solubility (mg/mL)
Ethanol	~0.5[3]
Dimethyl Sulfoxide (DMSO)	~20[3]
Dimethylformamide (DMF)	~20[3]

Stability Characteristics

The stability of an API is a critical quality attribute that can impact safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following data is based on forced degradation studies of lamivudine.

Summary of Forced Degradation Studies on Lamivudine



Stress Condition	Condition Details	Degradation (%)	Observations
Acidic Hydrolysis	0.5 M HCl at 80°C for 24 hours	18%[4][5]	Significant degradation observed.
Alkaline Hydrolysis	0.5 M NaOH at 80°C for 24 hours	32%[4][5]	More extensive degradation than in acidic conditions.
Oxidative	10% H ₂ O ₂ at room temperature for 10 hours	100%[4][5]	Highly susceptible to oxidative degradation.
Thermal	Dry heat at 60°C for 5 days	No significant degradation	Stable under thermal stress.[4]
Photolytic	Exposure to sunlight for 5 days	No significant degradation	Stable under photolytic stress.[4]
Neutral Hydrolysis	Water at 80°C	Stable	Stable in neutral aqueous conditions.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a drug substance like **lamivudine salicylate**.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent or buffer system.

- Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5,
 6.8, and 7.4) and select relevant organic solvents.
- Sample Preparation: Add an excess amount of lamivudine salicylate to a known volume of each solvent/buffer in a sealed container (e.g., glass vial). The excess solid should be visually apparent.

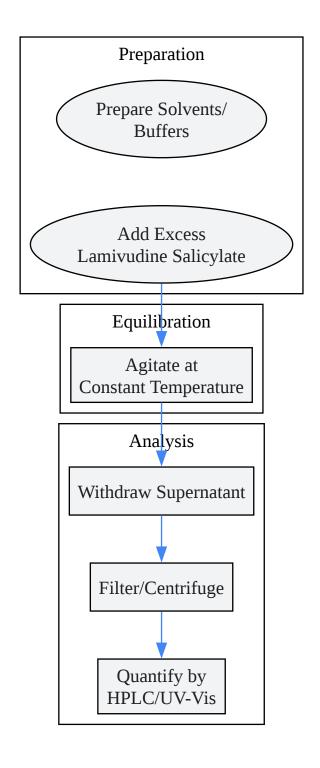
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- Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw a clear aliquot of the supernatant.
- Filtration/Centrifugation: Filter the aliquot through a suitable syringe filter (e.g., 0.45 μm
 PTFE) or centrifuge to remove any remaining solid particles.
- Quantification: Dilute the filtered/centrifuged sample with a suitable solvent and analyze the
 concentration of the dissolved lamivudine salicylate using a validated analytical method,
 such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the solubility in mg/mL or other appropriate units.





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Workflow for Shake-Flask Solubility Determination.

Protocol for Forced Degradation Study

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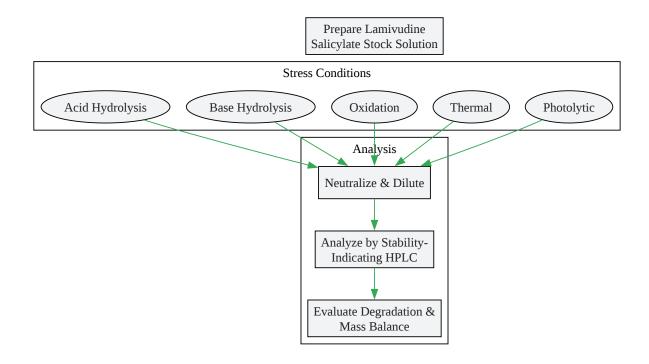




Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

- Stock Solution Preparation: Prepare a stock solution of **lamivudine salicylate** in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., 60-80°C) for a specified duration.
 - Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., 60-80°C) for a specified duration.
 - Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂)
 at room temperature.
 - Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) in an oven.
 - Photolytic Degradation: Expose the solid drug substance and its solution to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
- Sample Neutralization and Dilution: After exposure, neutralize the acidic and basic samples.
 Dilute all stressed samples to a suitable concentration for analysis.
- Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method.
 The method should be able to separate the intact drug from all degradation products.
- Peak Purity and Mass Balance: Assess the peak purity of the principal peak to ensure it is
 free from co-eluting degradants. Calculate the mass balance to account for the drug and all
 major degradation products.





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Workflow for Forced Degradation Study.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for the accurate quantification of the API in the presence of its degradation products. A typical HPLC method for lamivudine is described below, which can be adapted for **lamivudine salicylate**.



Parameter	Description
Column	C18 (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase	A mixture of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 4) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 90:10 (buffer:acetonitrile).[5]
Flow Rate	1.0 mL/min[5]
Detection	UV at 280 nm[5]
Injection Volume	10-20 μL
Column Temperature	Ambient or controlled (e.g., 30°C)

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

While specific data for **lamivudine salicylate** is not extensively documented in public literature, the comprehensive data available for lamivudine provides a strong foundation for its characterization. Lamivudine is a highly soluble and relatively stable compound, with known degradation pathways under hydrolytic (acidic and basic) and oxidative stress. It is anticipated that **lamivudine salicylate** will exhibit at least comparable, and likely enhanced, aqueous solubility. The provided experimental protocols offer a systematic approach for the detailed characterization of the solubility and stability of **lamivudine salicylate**, which is essential for successful formulation development and regulatory compliance. Further studies are warranted to establish the specific quantitative solubility and stability profile of **lamivudine salicylate**.

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